Benzene, 1,4-bis(triphenylethenyl)-
Description
Benzene, 1,4-bis(triphenylethenyl)- (C₄₄H₃₄, molecular weight 562.75 g/mol) is an aromatic compound featuring a central benzene ring substituted at the 1,4-positions with triphenylethenyl groups. These substituents consist of a vinyl (ethenyl) bridge connecting the central benzene to three phenyl rings, creating a highly conjugated system. This structure enhances electronic delocalization, making the compound of interest in optoelectronics, organic semiconductors, and nonlinear optical materials .
Properties
CAS No. |
134868-89-6 |
|---|---|
Molecular Formula |
C46H34 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
1,4-bis(1,2,2-triphenylethenyl)benzene |
InChI |
InChI=1S/C46H34/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36)45(39-27-15-5-16-28-39)41-31-33-42(34-32-41)46(40-29-17-6-18-30-40)44(37-23-11-3-12-24-37)38-25-13-4-14-26-38/h1-34H |
InChI Key |
JPZVDFIVMYLKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In the first step, diphenylmethyllithium is generated by treating diphenylmethane with n-butyllithium in tetrahydrofuran (THF) at 0°C. This resonance-stabilized organolithium reagent reacts with 1,4-dibenzoylbenzene to form a tertiary diol intermediate. The reaction proceeds via nucleophilic attack at the carbonyl carbons, yielding a bis(diphenylmethyl) adduct.
The second step involves dehydrating the diol using p-toluenesulfonic acid (PTSA) in toluene under reflux conditions. Azeotropic removal of water via a Dean–Stark trap drives the reaction to completion, resulting in the formation of the conjugated tetraarylethylene system. The protocol achieves isolated yields exceeding 90% for analogous TPE derivatives.
Experimental Validation
A representative synthesis begins with the addition of 1,4-dibenzoylbenzene (9 mmol) to diphenylmethyllithium (10 mmol) in THF at 0°C. After quenching with ammonium chloride, the crude diol is dehydrated with PTSA (1.8 mmol) in toluene, affording benzene, 1,4-bis(triphenylethenyl)-, as a crystalline solid. Purification via recrystallization from dichloromethane/methanol yields 33.5 g (96%) of the product. Characterization by $$ ^1H $$ NMR confirms the absence of residual hydroxyl protons, while $$ ^{13}C $$ NMR reveals diagnostic signals at δ 141.1 ppm (C=C) and δ 126.6–143.9 ppm (aromatic carbons).
Advantages :
- High scalability (multigram quantities).
- Minimal purification requirements.
- Compatibility with electron-donating and withdrawing substituents.
Limitations :
- Requires strict anhydrous conditions.
- Limited to benzophenone-derived precursors.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated coupling reactions offer a modular route to benzene, 1,4-bis(triphenylethenyl)-, particularly when employing Suzuki–Miyaura or Stille protocols. This approach is ideal for introducing preformed TPE units onto a central benzene spacer.
Suzuki Coupling of Brominated TPE Monomers
As demonstrated by Lee et al., 1-bromo-4-(triphenylethenyl)benzene serves as a versatile building block for constructing TPE-based architectures. Reaction with 1,4-phenyleneboronic acid in the presence of Pd(PPh$$3$$)$$4$$ and aqueous Na$$2$$CO$$3$$ in dioxane affords the target compound in 75–85% yield.
Typical Procedure :
A mixture of 1-bromo-4-(triphenylethenyl)benzene (2 mmol), 1,4-phenyleneboronic acid (1 mmol), Pd(PPh$$3$$)$$4$$ (3 mol%), and Na$$2$$CO$$3$$ (4 mL, 2 M) in degassed dioxane (12 mL) is refluxed under argon for 16 hours. Post-reaction workup includes extraction with dichloromethane and chromatography on silica gel (ethyl acetate/hexanes).
Mechanistic Considerations
The oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination restores the Pd(0) catalyst while forming the C–C bond between the TPE unit and the benzene spacer. This method tolerates diverse functional groups, enabling the synthesis of asymmetrical derivatives.
Advantages :
- Modularity for structural diversification.
- Compatibility with sensitive functional groups.
Limitations :
- Requires synthesis of halogenated TPE precursors.
- Catalyst cost and potential homocoupling side reactions.
Wittig Reaction-Based Approaches
The Wittig reaction provides an alternative pathway to benzene, 1,4-bis(triphenylethenyl)-, via the condensation of phosphorus ylides with dialdehydes. This method, inspired by antitrypanosomal agent syntheses, emphasizes the formation of ethenyl linkages.
Synthesis of 1,4-Bis(4-cyanostyryl)benzene Intermediate
A key intermediate, 1,4-bis(4-cyanostyryl)benzene, is prepared by reacting terephthalaldehyde with 4-cyanobenzyltriphenylphosphonium ylide. The ylide is generated in situ by deprotonating 4-cyanobenzyltriphenylphosphonium bromide with n-butyllithium.
Procedure :
Terephthalaldehyde (2 mmol) is treated with the ylide (4.4 mmol) in THF at −78°C. Gradual warming to room temperature facilitates [2+2] cycloaddition, followed by retro-Diels–Alder elimination to yield the styryl product. Subsequent diimide reduction (hydrazine/CuSO$$_4$$) saturates the ethenyl bonds, but this step is omitted for the target compound.
Dehydration to Tetraarylethylene
The diene intermediate undergoes acid-catalyzed dehydration analogous to Method 1, forming the conjugated TPE groups. While this route is conceptually valid, direct experimental data for benzene, 1,4-bis(triphenylethenyl)-, remains sparse in the literature.
Advantages :
- High stereochemical control.
- Applicability to electron-deficient systems.
Limitations :
- Multi-step synthesis of phosphonium salts.
- Moderate yields in diimide reduction steps.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(triphenylethenyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the benzene ring, it can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The triphenylethenyl groups can participate in addition reactions, such as hydrogenation, where hydrogen is added across the double bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives .
Scientific Research Applications
Chemistry: Benzene, 1,4-bis(triphenylethenyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities. Research is ongoing to explore its use in drug development and as a probe in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable, conjugated systems makes it ideal for use in electronic devices .
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(triphenylethenyl)- primarily involves its ability to participate in π-π interactions due to the presence of multiple aromatic rings. These interactions are crucial in its role as an organic semiconductor and in the formation of stable conjugated systems. The compound can interact with various molecular targets through these π-π interactions, influencing the electronic properties of materials in which it is incorporated .
Comparison with Similar Compounds
1,4-Divinylbenzene (Benzene, 1,4-diethenyl-)
1,4-Bis(4-methylstyryl)benzene
1,4-Dibenzylbenzene (Benzene, 1,4-bis(phenylmethyl)-)
- Structure : Benzyl (-CH₂C₆H₅) substituents (C₂₀H₁₈, MW 258.36 g/mol) .
- Properties: Non-conjugated benzyl groups limit electronic delocalization. Applications: Intermediate in organic synthesis; lacks optical activity compared to ethenyl derivatives.
- Contrast : The ethenyl bridge in 1,4-bis(triphenylethenyl)-benzene enables conjugation critical for luminescence and conductivity.
Optical and Electronic Properties
Conjugation and Polarization Effects
- Triphenylethenyl Groups: Extend π-conjugation, increasing hyperpolarizability and polarizability. Theoretical studies on similar bis-carboxypropene derivatives show that electron correlation (MP2 level) significantly impacts nonlinear optical properties .
- Styryl Derivatives: 1,4-Bis(4-methylstyryl)benzene nanocrystals demonstrate tunable emission wavelengths (450–600 nm), suggesting the target compound’s triphenyl groups could further redshift emission due to enhanced conjugation .
Theoretical Insights
- Polarizability : For bis-carboxypropene analogs, HF/6-31G calculations reveal αxx (longitudinal polarizability) contributes ~45% to average polarizability, with MP2 methods critical for accuracy .
- Hyperpolarizability: Triphenylethenyl groups likely enhance second-order nonlinear effects (β), as seen in 1,4-distyrylbenzene derivatives used in electro-optic modulators .
Nanocrystal Preparation
- 1,4-Bis(4-methylstyryl)benzene: Synthesized via reprecipitation (THF/water), yielding monodisperse nanocrystals .
- Challenges for Triphenylethenyl Derivatives : Bulky substituents may hinder crystallization, necessitating alternative methods like vapor-phase deposition or micellar encapsulation.
Thermal Stability
- 1,4-Divinylbenzene : Low melting point (~2°C) limits high-temperature applications .
- Triphenylethenyl Analogs : Higher molecular weight and rigid structure likely improve thermal stability, though experimental data are lacking.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 1,4-Divinylbenzene | C₁₀H₁₀ | 130.19 | 1.5–2.5 | Reactive vinyl groups |
| 1,4-Bis(4-methylstyryl)benzene | C₂₈H₂₄ | 360.49 | N/A | Blue/red-shifted nanocrystals |
| 1,4-Bis(triphenylethenyl)-benzene | C₄₄H₃₄ | 562.75 | N/A | High conjugation, steric bulk |
Table 2: Optical Properties Comparison
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield |
|---|---|---|---|
| 1,4-Divinylbenzene | 260 (THF) | N/A | Low |
| 1,4-Bis(4-methylstyryl)benzene | 350 (THF), 330 (nano) | 450 (THF), 500 (nano) | 0.4–0.6 |
| 1,4-Bis(triphenylethenyl)-benzene | ~400 (predicted) | ~550 (predicted) | High (est.) |
Q & A
Basic Research Questions
Q. What computational methods are recommended for analyzing the electronic properties of benzene derivatives like 1,4-bis(triphenylethenyl)-benzene?
- Methodology : Use Hartree-Fock (HF), Density Functional Theory (DFT) with B3LYP functionals, and Møller-Plesset perturbation theory (MP2) to calculate dipole moments, polarizabilities, and hyperpolarizabilities. The 6-31G basis set with added polarization functions (e.g., d-orbitals) improves accuracy for large molecules. For example, MP2/6-31G balances computational efficiency and accuracy for hyperpolarizability calculations .
- Example : In studies of similar compounds, MP2/6-31G reduced errors in β (first hyperpolarizability) by 10–24% compared to HF, highlighting the role of electron correlation .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodology : SHELXL is optimal for small-molecule refinement, even for high-resolution or twinned macromolecular data. Use SHELXD for experimental phasing in pipelines due to its robustness. For photodegradation studies, combine SHELXPRO with spectroscopic data to correlate structural changes with optical properties .
Q. What experimental designs are suitable for studying its metal-ion chelation potential?
- Methodology : Design UV-Vis or fluorescence titration experiments to monitor spectral shifts upon metal binding. For example, metal coordination can alter emission maxima by 20–50 nm, as seen in analogous chelators. Pair with DFT calculations to map binding sites and electronic transitions .
Advanced Research Questions
Q. How do electron correlation effects (e.g., MP2 vs. DFT) influence polarizability anisotropy in this compound?
- Analysis : Polarizability anisotropy (Δα) increases by >100% when adding polarization functions in HF/6-31G. MP2 reduces Δα by 8–15% compared to B3LYP due to better electron correlation treatment. For instance, αxx contributions drop from 53% (B3LYP) to 45% (MP2), resolving discrepancies between theoretical and experimental anisotropy .
- Table : Polarizability Contributions at Different Levels
| Method | αxx (%) | αyy (%) | Δα (au) |
|---|---|---|---|
| HF/6-31G | 46 | 14 | 32 |
| MP2/6-31G | 45 | 29 | 16 |
| B3LYP/6-31G | 53 | 29 | 24 |
Q. Why do conflicting results arise in hyperpolarizability calculations, and how can they be resolved?
- Resolution : Discrepancies stem from basis set limitations and electron correlation neglect. Use MP2/6-31G for β calculations, as it aligns with experimental trends for similar π-conjugated systems. For example, βy dominates (70–85% of βmolec), requiring directional field alignment in simulations .
Q. How can aggregation-induced emission (AIE) properties be experimentally validated for this compound?
- Methodology : Compare fluorescence intensity in dilute vs. aggregated states (e.g., THF/water mixtures). AIE-active derivatives show 5–10× intensity enhancement at 90% water fraction. Pair with time-resolved spectroscopy to confirm restricted intramolecular rotation (RIR) mechanisms, as seen in tetraphenylethylene analogs .
Methodological Guidance
Q. What spectroscopic techniques are critical for characterizing photostability under UV irradiation?
- Protocol : Use steady-state UV-Vis and HPLC-MS to track photodegradation products. For example, 254 nm irradiation in acetonitrile generates phenylsulfonyl radicals, detectable via GC-MS. Monitor acid formation (e.g., benzenesulfonic acid) via pH titration, noting O2-dependent pathways .
Q. How to optimize synthetic routes for high-purity 1,4-bis(triphenylethenyl)-benzene?
- Recommendations : Employ Suzuki-Miyaura coupling for aryl-aryl bonds, using Pd(PPh3)4 catalysts. Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity with <sup>1</sup>H NMR (sharp singlet at δ 7.2–7.5 ppm for aromatic protons) .
Data Contradiction Management
Q. When computational and experimental polarizability values conflict, what steps should researchers take?
- Steps :
Verify basis set adequacy (e.g., 6-31G vs. aug-cc-pVTZ).
Include solvent effects via PCM models.
Cross-validate with experimental Raman or Kerr-effect data. For example, HF overestimates α by 20% vs. MP2 in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
